molecular formula C17H27N5O2 B14087016 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14087016
M. Wt: 333.4 g/mol
InChI Key: FQMUORHMBXQMKA-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a valuable subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine ring and subsequent functionalization. Common synthetic routes may involve:

    Cyclization reactions: Formation of the purine ring through cyclization of appropriate precursors.

    Alkylation reactions: Introduction of the methyl and propan-2-yl groups via alkylation.

    Amine functionalization: Incorporation of the piperidine moiety through amine functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific moieties to achieve desired functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and physiological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H27N5O2

Molecular Weight

333.4 g/mol

IUPAC Name

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C17H27N5O2/c1-11(2)22-13(10-21-9-7-6-8-12(21)3)18-15-14(22)16(23)20(5)17(24)19(15)4/h11-12H,6-10H2,1-5H3

InChI Key

FQMUORHMBXQMKA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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